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molecular formula C9H8FI B8500149 2-Cyclopropyl-1-fluoro-4-iodobenzene

2-Cyclopropyl-1-fluoro-4-iodobenzene

Cat. No. B8500149
M. Wt: 262.06 g/mol
InChI Key: JRURIFMZGKZOSH-UHFFFAOYSA-N
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Patent
US07745477B2

Procedure details

To a solution of 3-cyclopropyl-4-fluorophenylamine (210 mg, 1.39 mmol) in DME (1.5 ml) was added caesium iodide (360 mg, 1.39 mmol), cuprous iodide (82 mg, 0.43 mmol), iodine (176 mg, 0.70 mmol) and isoamyl nitrite (1.11 ml, 8.34 mmol). The reaction mixture was heated to 60° C. for 2 h. The reaction mixture was cooled to RT and partitioned between pentane and sat. NH4Cl solution. The organic layer was separated, washed with 5% sodium thiosulfite and brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography (100% pentane) to yield the desired 2-cyclopropyl-1-fluoro-4-iodobenzene (262 mg, 72%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): 7.40 (m, 1H), 7.17 (m, 1H), 6.76 (m, 1H), 2.02 (m, 1H), 1.03-0.96 (m, 2H), 0.74-0.68 (m, 2H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[C:6](N)[CH:7]=[CH:8][C:9]=2[F:10])[CH2:3][CH2:2]1.[I-:12].[Cs+].II.N(OCCC(C)C)=O>COCCOC>[CH:1]1([C:4]2[CH:5]=[C:6]([I:12])[CH:7]=[CH:8][C:9]=2[F:10])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
C1(CC1)C=1C=C(C=CC1F)N
Name
Quantity
360 mg
Type
reactant
Smiles
[I-].[Cs+]
Name
cuprous iodide
Quantity
82 mg
Type
reactant
Smiles
Name
Quantity
176 mg
Type
reactant
Smiles
II
Name
Quantity
1.11 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
partitioned between pentane and sat. NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 5% sodium thiosulfite and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (100% pentane)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=CC(=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 262 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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